molecular formula C30H43N7O9 B11833414 mDPR(Boc)-Val-Cit-PAB

mDPR(Boc)-Val-Cit-PAB

Cat. No.: B11833414
M. Wt: 645.7 g/mol
InChI Key: MFRDXMXKXVDYPI-HFMPRLQTSA-N
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Description

mDPR(Boc)-Val-Cit-PAB is a compound that features a combination of several chemical groups, including a Boc-protected amino group, valine, citrulline, and a para-aminobenzyl (PAB) linker. This compound is often used in the field of medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mDPR(Boc)-Val-Cit-PAB typically involves multiple steps, each requiring specific reagents and conditions. The Boc-protection of amino groups is a common step in the synthesis of peptides and other complex molecules. This protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous or anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and other advanced equipment is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

mDPR(Boc)-Val-Cit-PAB undergoes various chemical reactions, including:

Common Reagents and Conditions

The Boc group is stable towards most nucleophiles and bases, making it suitable for various synthetic applications. Deprotection of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

mDPR(Boc)-Val-Cit-PAB has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells. The compound’s stability and reactivity make it suitable for use in various biochemical assays and drug development studies.

Mechanism of Action

The mechanism of action of mDPR(Boc)-Val-Cit-PAB involves the cleavage of the Boc group under acidic conditions, releasing the active amine. This amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The para-aminobenzyl (PAB) linker plays a crucial role in the release of the active drug moiety in ADCs, ensuring targeted delivery to cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Val-Cit-PAB: Similar to mDPR(Boc)-Val-Cit-PAB but uses the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group instead of Boc.

    Cbz-Val-Cit-PAB: Uses the Cbz (carbobenzyloxy) protecting group.

    Alloc-Val-Cit-PAB: Uses the Alloc (allyloxycarbonyl) protecting group.

Uniqueness

This compound is unique due to its specific combination of protecting groups and linkers, which provide stability and reactivity suitable for targeted drug delivery applications. The Boc group offers advantages in terms of ease of deprotection and compatibility with various synthetic conditions .

Properties

Molecular Formula

C30H43N7O9

Molecular Weight

645.7 g/mol

IUPAC Name

tert-butyl N-[(2S)-3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate

InChI

InChI=1S/C30H43N7O9/c1-17(2)24(36-26(42)21(37-22(39)12-13-23(37)40)15-33-29(45)46-30(3,4)5)27(43)35-20(7-6-14-32-28(31)44)25(41)34-19-10-8-18(16-38)9-11-19/h8-13,17,20-21,24,38H,6-7,14-16H2,1-5H3,(H,33,45)(H,34,41)(H,35,43)(H,36,42)(H3,31,32,44)/t20-,21-,24-/m0/s1

InChI Key

MFRDXMXKXVDYPI-HFMPRLQTSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CNC(=O)OC(C)(C)C)N2C(=O)C=CC2=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CNC(=O)OC(C)(C)C)N2C(=O)C=CC2=O

Origin of Product

United States

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